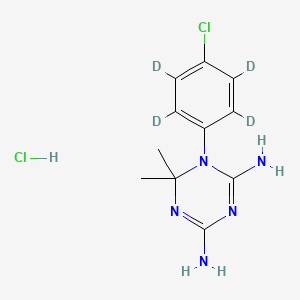
Cycloguanil-d4 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloguanil-d4 hydrochloride is a synthetic drug used in the laboratory for various scientific research applications. It is a derivative of the antifolate drug cycloguanil, which is used to treat malaria. Cycloguanil-d4 hydrochloride has been used to study a variety of biochemical and physiological processes and has been found to be effective in a number of laboratory experiments.
Aplicaciones Científicas De Investigación
Cycloguanil-d4 hydrochloride has been used in a variety of scientific research applications. It has been used to study the enzymatic activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of folates. It has also been used to study the inhibition of dihydrofolate reductase by other drugs and compounds. In addition, cycloguanil-d4 hydrochloride has been used to study the inhibition of thymidylate synthase, an enzyme involved in DNA synthesis.
Mecanismo De Acción
Cycloguanil-d4 hydrochloride works by inhibiting the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of folates. It does this by binding to the enzyme and preventing it from catalyzing the reaction that produces folates. In addition, cycloguanil-d4 hydrochloride also inhibits the activity of thymidylate synthase, an enzyme involved in DNA synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of cycloguanil-d4 hydrochloride have been studied in various laboratory experiments. It has been found to inhibit the activity of dihydrofolate reductase, which is involved in the biosynthesis of folates. In addition, it has been found to inhibit the activity of thymidylate synthase, which is involved in DNA synthesis. It has also been found to have anti-inflammatory and anti-bacterial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using cycloguanil-d4 hydrochloride in laboratory experiments is its ability to inhibit the activity of dihydrofolate reductase and thymidylate synthase. This makes it useful for studying the biochemical and physiological effects of these enzymes. However, there are some limitations to using cycloguanil-d4 hydrochloride in laboratory experiments. It can be difficult to obtain a pure sample of the compound, and it is also expensive. In addition, it is not very stable and has a short shelf life.
Direcciones Futuras
There are many potential future directions for the use of cycloguanil-d4 hydrochloride in scientific research. One potential future direction is to further explore its potential anti-inflammatory and anti-bacterial effects. It could also be used to study the inhibition of other enzymes involved in the biosynthesis of folates and DNA synthesis. In addition, it could be used to study the effects of other drugs and compounds on dihydrofolate reductase and thymidylate synthase. Finally, it could be used to study the effects of cycloguanil-d4 hydrochloride on other biochemical and physiological processes.
Métodos De Síntesis
Cycloguanil-d4 hydrochloride is synthesized by reacting cycloguanil and 4-chloro-1-methylpiperazine in aqueous dimethylformamide (DMF) and sodium bicarbonate. The reaction is carried out at room temperature, and the resulting solution is purified by column chromatography. The purified product is then recrystallized from aqueous acetonitrile, yielding cycloguanil-d4 hydrochloride.
Propiedades
IUPAC Name |
1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H/i3D,4D,5D,6D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUAPRKJJUXEIE-HGSONKNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=NC(=NC2(C)C)N)N)[2H])[2H])Cl)[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)
![5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde](/img/structure/B563537.png)
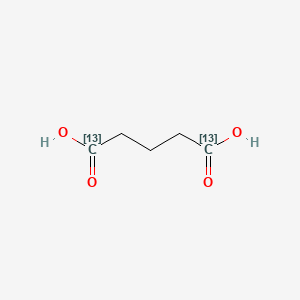
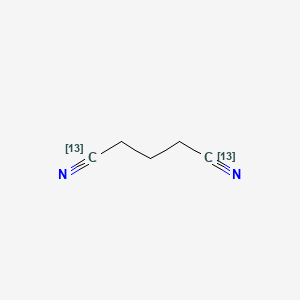
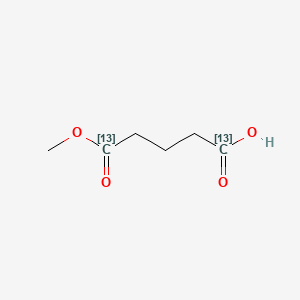
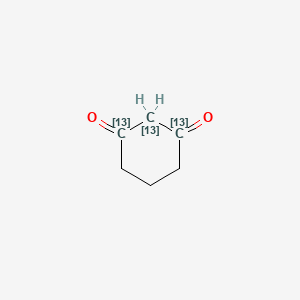
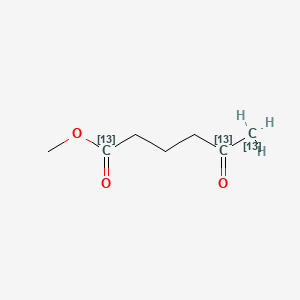
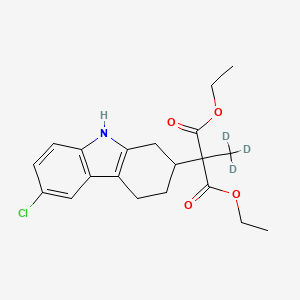

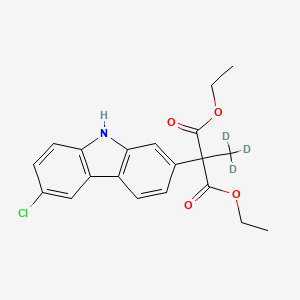

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)
